CB6L8R9Fab
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Overview
Description
Preparation Methods
The preparation of CB6L8R9Fab involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CB6L8R9Fab undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CB6L8R9Fab has a wide range of scientific research applications In chemistry, it is used as a reagent in various chemical reactions and as a reference compound for analytical studies In biology, this compound is used in studies related to enzyme inhibition and protein interactionsAdditionally, this compound is used in industrial processes for the synthesis of other compounds and materials .
Mechanism of Action
The mechanism of action of CB6L8R9Fab involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
CB6L8R9Fab can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include other purine derivatives and enzyme inhibitors. The uniqueness of this compound lies in its specific molecular structure and its ability to interact with particular molecular targets, making it a valuable compound for scientific research .
Properties
CAS No. |
1092474-56-0 |
---|---|
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
methyl (2S)-4-(6-aminopurin-9-yl)-2-hydroxybutanoate |
InChI |
InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13)/t6-/m0/s1 |
InChI Key |
HNKGMGPCSSJYOT-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H](CCN1C=NC2=C(N=CN=C21)N)O |
Canonical SMILES |
COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
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